molecular formula C12H12BrFO4 B070824 Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate CAS No. 194804-99-4

Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate

Cat. No. B070824
M. Wt: 319.12 g/mol
InChI Key: PCDAFJXGOUJVGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related ethylenes and their derivatives, including ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate, often involves strategies such as the Knoevenagel condensation or radical initiation processes. For instance, trisubstituted ethylenes with various substituents have been prepared through the piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and cyanoacetates, characterized by CHN analysis, IR, and NMR spectroscopy (Awadallah et al., 2021).

Molecular Structure Analysis

The molecular and crystal structures of similar compounds have been elucidated using single crystal X-ray diffraction, revealing details about the arrangement and interaction within the crystal lattice. For example, studies on ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate have shown how intermolecular interactions influence crystal packing stability (Kaur et al., 2012).

Chemical Reactions and Properties

Compounds similar to ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate participate in a variety of chemical reactions, including copolymerization with styrene, which can be influenced by the presence of substituents on the phenyl ring. These reactions are typically catalyzed under specific conditions, such as radical initiation at elevated temperatures (Hussain et al., 2019).

Physical Properties Analysis

The physical properties of these compounds, including their solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and applications. Although specific data on ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate is scarce, related studies provide insights into the factors affecting these properties, such as crystal packing and hydrogen bonding (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's functional groups and molecular structure. For example, the presence of electron-withdrawing or donating groups can significantly affect the compound's reactivity in various chemical reactions, as demonstrated in copolymerization studies (Cappas et al., 2021).

Scientific Research Applications

Synthesis and Copolymerization

Synthesis and Styrene Copolymerization of Novel Halogen, Alkoxy, and Alkyl Ring-Disubstituted Isopropyl 2-Cyano-3-Phenyl-2-Propenoates Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate and similar trisubstituted ethylenes were prepared and copolymerized with styrene to form novel copolymers. These ethylenes were synthesized through piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and isopropyl cyanoacetate, followed by radical initiation copolymerization with styrene. The resulting copolymers' composition was determined from nitrogen analysis, and their structure was analyzed using various techniques including IR, 1H and 13C-NMR, GPC, DSC, and TGA. This research highlighted the thermal stability and decomposition patterns of these copolymers, providing insights into their potential applications in various industries due to their unique properties (Hussain et al., 2019).

properties

IUPAC Name

ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFO4/c1-3-18-10(16)6-9(15)7-4-5-8(13)12(17-2)11(7)14/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDAFJXGOUJVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C(=C(C=C1)Br)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60582877
Record name Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate

CAS RN

194804-99-4
Record name Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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